molecular formula C16H13N5O4 B2778921 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1170540-82-5

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2778921
CAS No.: 1170540-82-5
M. Wt: 339.311
InChI Key: AZMGUQVIOICWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H13N5O4 and its molecular weight is 339.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical and Structural Properties

Research into the synthesis and characterization of novel compounds closely related to "N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide" has revealed insights into their optical and structural properties. For instance, Jiang et al. (2012) synthesized a series of derivatives and analyzed their UV-vis absorption and fluorescence characteristics, which varied based on substituents at specific positions on the molecule. This study provides a foundation for understanding the electronic and optical behavior of such compounds, which could be relevant in the development of new materials or analytical tools (Jiang et al., 2012).

Cytotoxicity and Anticancer Potential

The compound and its derivatives have been evaluated for cytotoxic activities, which is crucial for developing new anticancer agents. Hassan et al. (2014) synthesized novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and assessed their in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in cancer research (Hassan et al., 2014).

Anti-inflammatory and Analgesic Applications

Compounds derived from "this compound" have also been investigated for their potential as anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized novel derivatives and tested their activities as COX-1/COX-2 inhibitors, revealing significant analgesic and anti-inflammatory effects, which could be leveraged in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antibacterial Activity

The exploration of novel antibacterial agents is crucial in the fight against resistant bacterial strains. Aghekyan et al. (2020) synthesized and evaluated novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles for their antibacterial activity, underscoring the importance of these compounds in developing new antibiotics (Aghekyan et al., 2020).

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c1-21-7-6-10(20-21)14(22)17-16-19-18-15(25-16)12-8-9-4-3-5-11(23-2)13(9)24-12/h3-8H,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMGUQVIOICWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.